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Compound of Interest |

4-Chloropyrimidine-5-carbonyl
Compound Name:
chloride
CAS No.: 1261494-35-2
Cat. No.: B3377149
. J

Executive Summary & Compound Profile

4-Chloropyrimidine-5-carbonyl chloride is a bifunctional pyrimidine building block featuring
two distinct electrophilic sites: the acid chloride at C5 and the chloro-substituent at C4.[1] Its
high reactivity makes it a transient intermediate, often generated in situ or isolated with strict
moisture exclusion.

o Systematic Name: 4-Chloropyrimidine-5-carbonyl chloride[2][3]
o CAS Number: 1261494-35-2[1]
e Molecular Formula: C

H
Cl
N
O

e Molecular Weight: 176.99 g/mol
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» Key Application: Precursor for pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines
(kinase inhibitor scaffolds).

Structural Logic & Reactivity

The pyrimidine ring is electron-deficient. The introduction of an electron-withdrawing carbonyl
chloride at C5 and a chlorine at C4 creates a highly activated system.

e C4-ClI: Susceptibleto S

Ar displacement by amines/alkoxides.

e C5-COCI: Highly susceptible to acyl substitution (acylation).

Synthesis & Generation Protocol

Context: Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying common impurities like the hydrolyzed acid or the starting material.

Validated Workflow

The standard generation involves the dechlorinative chlorination of 4-hydroxypyrimidine-5-
carboxylic acid using thionyl chloride (SOCI

) or phosphorus oxychloride (POCI

).

Reaction:

Diagram: Synthesis & Impurity Pathways

: : 4-Chloropyrimidine- + : Hydrolysis Product:
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Caption: Synthesis pathway via Vilsmeier-Haack type chlorination and potential moisture-
induced degradation pathways.

Spectroscopic Data Analysis

Note: Due to the moisture sensitivity of the acid chloride, all spectral data must be acquired in
anhydrous solvents (e.g., CDCI

dried over molecular sieves). Avoid DMSO-d

as it can react with the acid chloride.

A. Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is simple but diagnostic. The molecule possesses a plane of symmetry in the
ring plane, but the protons are chemically non-equivalent.
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Critical QC Check:

e H-2 vs H-6: H-2 is typically slightly more downfield due to the combined inductive effect of

two adjacent nitrogen atoms.

e Impurity Flag: A broad singlet around 13-14 ppm indicates hydrolysis to the carboxylic acid

(COOH).
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B. Infrared Spectroscopy (IR)

IR is the fastest method to confirm the conversion of the carboxylic acid precursor to the acid

chloride.
Wavenumber (cm
Functional Group Intensity Diagnostic Value
)
Primary Confirmation.
Significantly higher
than the acid
C=0J4] Stretch (Acid
_ 1760 - 1785 Strong precursor (~1700 cm
Chloride)
) or ester (~1730 cm
).
C-H Stretch Typical
_ 3050 - 3100 Weak _
(Aromatic) heteroaromatic C-H.
C=N/C=C Ring ) Pyrimidine skeletal
1550 - 1580 Medium oo
Stretch vibrations.
_ Distinct fingerprint
C-ClI Stretch 700 - 750 Medium .
and.

Self-Validating Protocol: If the band at ~1775 cm

is accompanied by a broad band at 2500-3300 cm

(O-H stretch), the sample has hydrolyzed.

C. Mass Spectrometry (MS)

The presence of two chlorine atoms (one on the ring, one in the acid chloride) creates a distinct
isotopic pattern.

« Isotopes:

Cl (75.8%) and
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Cl (24.2%).
e Pattern for ClI

M (M+2) : (M+4) ratio is approximately 9: 6 : 1.

lon m/z (approx) Interpretation

Molecular lon (

[M] 176 Cl

)

Isotope (

[M+2] 178 cl

cl).

Isotope (

[M+4] 180 cl

).

Acylium ion (Loss of Cl from
M- CI] 141 COCI). Base peak often

observed.

Loss of carbonyl chloride

[M - COCI| 113 group (Chloropyrimidine

cation).

Diagram: MS Fragmentation Pathway
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Caption: Primary fragmentation pathway showing alpha-cleavage of the acid chloride followed
by decarbonylation.

Experimental Protocol: Handling & Sample Prep

Expertise Note: Acid chlorides of electron-deficient heterocycles are aggressive electrophiles.
They will acylate DMSO, methanol, and atmospheric moisture.

NMR Sample Preparation (Strict Anhydrous)

¢ Solvent: Use CDCI

stored over 4A molecular sieves.

¢ Vessel: Oven-dried NMR tube, flushed with Nitrogen/Argon.
e Procedure:

o Dissolve ~10 mg of the acid chloride in 0.6 mL dry CDCI
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o Do not filter through standard cotton/paper (contains moisture). Use a glass wool plug if
necessary.

o Run spectrum immediately.
Stability & Storage
e Storage: -20°C under Argon atmosphere.

e Quenching: If disposal is required, quench slowly into a stirred solution of 10% NaOH/Ice.
Violent reaction possible.

References
o Synthesis of Pyridopyrimidines (General Reactivity)

o Science of Synthesis: Pyridopyrimidines.[5] Thieme Chemistry. (Detailed reactivity of 4-
chloropyrimidine-5-carbonyl chloride with enamines).

e Chlorin

/SOCI
):

o Wang, Z. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines."
Molecules, 2017.[6][7] (Describes the conversion of OH to Cl in pyrimidine systems).

e Analogous Compound Data (2,4-Dichloropyrimidine-5-carbonyl chloride)
o Sigma-Aldrich Product Sheet (CAS 2972-52-3).
 |sotope Pattern Verification

o PubChem Compound Summary: 4-Chloropyrimidine-5-carbonitrile (Precursor/Analog).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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